Ahr 5333

Description

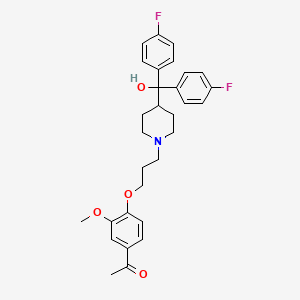

Structure

3D Structure

Properties

CAS No. |

60284-71-1 |

|---|---|

Molecular Formula |

C30H33F2NO4 |

Molecular Weight |

509.6 g/mol |

IUPAC Name |

1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |

InChI |

InChI=1S/C30H33F2NO4/c1-21(34)22-4-13-28(29(20-22)36-2)37-19-3-16-33-17-14-25(15-18-33)30(35,23-5-9-26(31)10-6-23)24-7-11-27(32)12-8-24/h4-13,20,25,35H,3,14-19H2,1-2H3 |

InChI Key |

QFUKWQQHSSRPQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC |

Appearance |

Solid powder |

Other CAS No. |

60284-71-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone AHR 5333 AHR-5333 Ethanone, 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)- |

Origin of Product |

United States |

Foundational & Exploratory

AHR-5333 chemical structure and molecular weight

Functional Classification: Selective 5-Lipoxygenase (5-LOX) Inhibitor Primary Application: Anti-inflammatory Research / Leukotriene Pathway Modulation

Executive Technical Summary

AHR-5333 is a potent, selective inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a critical catalyst in the arachidonic acid cascade responsible for the biosynthesis of leukotrienes (LTs). Originally developed by A.H. Robins (hence the "AHR" prefix), this compound is chemically distinct from the aryl hydrocarbon receptor (AhR) ligands, despite the nomenclatural similarity.

In drug development and immunopharmacology, AHR-5333 serves as a reference standard for dissecting the pathophysiology of immediate hypersensitivity reactions, asthma, and neutrophil-mediated inflammation. Its primary utility lies in its ability to block the conversion of arachidonic acid to 5-HPETE, thereby arresting the production of proinflammatory mediators LTB4, LTC4, and LTD4.

Chemical Identity & Physicochemical Profile[1][2][3]

The structural integrity of AHR-5333 is defined by a piperidinyl-propoxy backbone linked to a bis(4-fluorophenyl) moiety. This lipophilic tail facilitates membrane intercalation, allowing the compound to access the intracellular 5-LOX machinery effectively.

Table 1: Physicochemical Specifications

| Parameter | Technical Specification |

| Common Name | AHR-5333 |

| IUPAC Name | 1-[4-[3-[4-[Bis(4-fluorophenyl)-hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone |

| CAS Registry Number | 60284-71-1 |

| Molecular Formula | C₃₀H₃₃F₂NO₄ |

| Molecular Weight | 509.59 g/mol |

| Solubility | DMSO (>10 mg/mL); Ethanol (Low); Water (Insoluble) |

| Appearance | White to Off-white Crystalline Solid |

| Purity Standard | ≥98% (HPLC) required for kinetic assays |

Mechanistic Pharmacology: The 5-LOX Blockade

To understand the utility of AHR-5333, one must map its intervention point within the eicosanoid signaling network.

The Pathway

Upon cellular activation (e.g., by calcium ionophores or immune complexes), Cytosolic Phospholipase A2 (cPLA2) liberates Arachidonic Acid (AA) from the nuclear membrane. The 5-LOX enzyme, aided by the Five-Lipoxygenase Activating Protein (FLAP), oxygenates AA to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is unstable and rapidly dehydrates to Leukotriene A4 (LTA4).

The Intervention

AHR-5333 acts as a direct catalytic inhibitor of 5-LOX. Unlike FLAP inhibitors (which prevent enzyme translocation), AHR-5333 suppresses the enzymatic oxygenation step. This results in a profound reduction of:

-

LTB4: A potent neutrophil chemoattractant.

-

Cysteinyl Leukotrienes (LTC4/D4/E4): Mediators of bronchoconstriction and vascular permeability.

Visualization of Signaling Blockade

The following diagram illustrates the precise node of inhibition within the inflammatory cascade.

Figure 1: Mechanism of Action. AHR-5333 inhibits the 5-LOX enzyme, preventing the conversion of Arachidonic Acid to 5-HPETE and downstream Leukotrienes.

Experimental Protocols: Validating 5-LOX Inhibition

For researchers utilizing AHR-5333, the following protocol provides a self-validating system to confirm compound activity in human polymorphonuclear leukocytes (PMNLs). This assay is preferred over cell-free systems because it accounts for membrane permeability.

Protocol: Ex Vivo LTB4 Inhibition Assay

Objective: Quantify the IC50 of AHR-5333 against calcium-ionophore induced LTB4 production.

Reagents Required:

-

Human peripheral blood (heparinized).

-

Dextran T-500 (for sedimentation).

-

Ficoll-Paque (density gradient).

-

Calcium Ionophore A23187 (Sigma).

-

AHR-5333 (dissolved in DMSO).

-

HPLC or LTB4 ELISA Kit.

Step-by-Step Methodology:

-

Neutrophil Isolation (The "Clean" Phase):

-

Sediment erythrocytes using 3% Dextran T-500 for 45 minutes at room temperature.

-

Layer the leukocyte-rich supernatant over Ficoll-Paque and centrifuge at 400 x g for 30 minutes.

-

Recover the PMNL pellet. Lyse residual red blood cells with hypotonic saline (0.2% NaCl) for 30 seconds, immediately restoring osmolarity with 1.6% NaCl.

-

Validation Check: Ensure cell viability >95% via Trypan Blue exclusion. Resuspend cells at

cells/mL in HBSS (with

-

-

Pre-Incubation (The "Loading" Phase):

-

Aliquot

of cell suspension into polypropylene tubes. -

Add

of AHR-5333 at varying concentrations (0.1 nM to 10 -

Include a Vehicle Control (DMSO only) and a Positive Control (known inhibitor like Zileuton if available).

-

Incubate for 15 minutes at 37°C . This allows AHR-5333 to permeate the membrane and equilibrate with the enzyme.

-

-

Stimulation (The "Trigger" Phase):

-

Add

of Calcium Ionophore A23187 (final concentration -

Incubate for exactly 5 minutes at 37°C .

-

Mechanistic Note: A23187 floods the cytosol with Calcium, activating cPLA2 and 5-LOX.

-

-

Termination and Extraction:

-

Stop the reaction by adding

of ice-cold Methanol. -

Centrifuge at 10,000 x g for 10 minutes to pellet protein precipitates.

-

Collect supernatant for analysis.[1]

-

-

Quantification:

-

Analyze supernatant via Reverse-Phase HPLC (C18 column, Methanol/Water/Acetic Acid mobile phase) or a validated LTB4 ELISA kit.

-

Calculation: % Inhibition =

.

-

Comparative Data Profile

When benchmarking AHR-5333, it is crucial to compare its potency against other pathway modulators. The data below synthesizes historical potency ranges found in literature (e.g., Graff et al.).

Table 2: Comparative Potency (IC50) in Human Whole Blood / PMNL

| Compound | Target | IC50 (approx.[2] | Mechanism Note |

| AHR-5333 | 5-LOX | 0.5 - 1.5 | Direct Enzyme Inhibition |

| Zileuton | 5-LOX | 0.5 - 1.0 | Iron-chelating 5-LOX inhibitor |

| MK-886 | FLAP | 0.003 - 0.01 | Prevents 5-LOX translocation |

| Indomethacin | COX-1/2 | >100 | Inactive on 5-LOX (Selectivity Control) |

Note: AHR-5333 exhibits high selectivity, showing negligible inhibition of Cyclooxygenase (COX) enzymes at concentrations that fully suppress 5-LOX.

References

-

Graff, G., et al. (1989). "1-[4-[3-[4-[Bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone (AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor."[2][3] Prostaglandins, 38(4), 473-496.[1][2][3]

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 173727, Ahr 5333." PubChem.

-

FDA Global Substance Registration System (GSRS). "AHR-5333 Unique Ingredient Identifier (UNII): QPZ94ZJF1P."

Sources

Technical Disambiguation: AHR-5333 vs. Aryl Hydrocarbon Receptor (AhR) Ligands

[1][2]

Executive Summary

This technical guide addresses a critical nomenclature convergence that frequently leads to experimental design errors in pharmacological research: the distinction between AHR-5333 (a specific chemical entity developed by A.H. Robins) and AhR Ligands (modulators of the Aryl Hydrocarbon Receptor).[1][2]

The Core Distinction:

-

AHR-5333 is a potent, selective 5-Lipoxygenase (5-LOX) inhibitor .[1][2][3] It targets the arachidonic acid inflammatory pathway.[1][2] The prefix "AHR" refers to the originator company (A.H. Robins).[2]

-

AhR Ligands are molecules (xenobiotics or endobiotics) that bind to the Aryl Hydrocarbon Receptor , a basic helix-loop-helix transcription factor involved in xenobiotic metabolism and immune modulation.[1][2]

Confusing these two entities can lead to catastrophic misinterpretation of anti-inflammatory data.[1] This guide provides the mechanistic grounding, comparative profiling, and experimental protocols required to validate and distinguish these pathways in a research setting.

Part 1: Mechanistic Profiling[1][2]

AHR-5333: The 5-Lipoxygenase Inhibitor

Identity: AHR-5333 is a synthetic small molecule designed to intervene in the inflammatory cascade.[1][2][4] Primary Target: 5-Lipoxygenase (5-LOX), the key enzyme responsible for transforming arachidonic acid into leukotrienes (specifically LTB4, LTC4, LTD4).[1][2] Mechanism of Action: By inhibiting 5-LOX, AHR-5333 blocks the biosynthesis of leukotrienes, which are potent mediators of chemotaxis, bronchoconstriction, and vascular permeability.[1][2]

Key Chemical Characteristics:

-

IUPAC Name: 1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone.[1][2][5][6][7][8][9]

-

Therapeutic Context: Allergic rhinitis, asthma, and immediate hypersensitivity models.[2]

AhR Ligands: Modulators of Gene Transcription

Identity: A broad class of structurally diverse molecules ranging from environmental toxins (dioxins) to dietary compounds (indoles).[1][2] Primary Target: The Aryl Hydrocarbon Receptor (AhR), a cytosolic transcription factor.[1][2] Mechanism of Action:

-

Binding: Ligand binds AhR in the cytosol, displacing chaperones (HSP90, XAP2).[2]

-

Translocation: The Ligand-AhR complex moves to the nucleus.

-

Dimerization: AhR binds with ARNT (AhR Nuclear Translocator).[1][2]

-

Transcription: The complex binds to Dioxin Response Elements (DRE) on DNA, driving expression of genes like CYP1A1, CYP1B1, and AHRR.[2]

Pathway Visualization

The following diagram illustrates the distinct biological pathways of AHR-5333 (Cytosolic Enzymatic Inhibition) versus AhR Ligands (Nuclear Transcription Modulation).

Caption: Comparative pathway analysis showing AHR-5333 acting as an enzymatic blocker in the cytoplasm (Left) vs. AhR Ligands acting as genomic switches in the nucleus (Right).[1][2]

Part 2: Comparative Analysis & Data Summary

The following table synthesizes the critical differences. Researchers should use this to select the correct positive controls for their assays.[1][2]

| Feature | AHR-5333 | AhR Receptor Ligand |

| Primary Classification | Enzyme Inhibitor | Nuclear Receptor Agonist/Antagonist |

| Molecular Target | 5-Lipoxygenase (ALOX5) | Aryl Hydrocarbon Receptor (AHR) |

| Biological Outcome | Reduced Leukotrienes (Anti-inflammatory) | Xenobiotic Metabolism / Immunomodulation |

| Canonical Biomarker | Reduced LTB4 levels | Increased CYP1A1 mRNA/Protein |

| Cellular Localization | Cytosol / Nuclear Membrane (Enzyme loc.)[1][2] | Cytosol |

| Typical Assay | 5-LOX Enzymatic Assay / Calcium Ionophore stim.[1][2] | Luciferase Reporter (DRE) / qPCR |

| Reference Compound | Zileuton (Analogous mechanism) | TCDD (Agonist), CH-223191 (Antagonist) |

Part 3: Experimental Protocols for Validation

Protocol A: Validating AHR-5333 Activity (5-LOX Inhibition)

Objective: Confirm the compound inhibits the production of Leukotriene B4 (LTB4) in human neutrophils.[1][2][7]

Materials:

Workflow:

-

Preparation: Resuspend PMNs at

cells/mL in HBSS (with -

Pre-incubation: Treat cells with AHR-5333 (0.1

M – 10 -

Stimulation: Add Calcium Ionophore A23187 (final 5

M) for 15 minutes to trigger the arachidonic acid cascade. -

Termination: Stop reaction on ice; centrifuge at 4°C to pellet cells.

-

Quantification: Collect supernatant. Assay for LTB4 using competitive ELISA.[1]

-

Validation Criteria: AHR-5333 must show a dose-dependent reduction in LTB4 concentration with an IC50 in the nanomolar range.[1]

Protocol B: Validating AhR Ligand Activity (Transcriptional Activation)

Objective: Confirm the compound activates the AhR pathway via CYP1A1 induction.[1][2]

Materials:

-

RT-qPCR reagents (Primers for CYP1A1 and GAPDH).

Workflow:

-

Seeding: Plate HepG2 cells in 6-well plates; grow to 70% confluence.

-

Treatment: Treat cells with the Test Compound (suspected AhR ligand) for 6–24 hours.[1][2]

-

Extraction: Lyse cells and extract Total RNA.

-

Analysis: Perform RT-qPCR. Calculate fold change (

) relative to DMSO.[1][2] -

Validation Criteria:

Decision Logic for Compound Identification

Use this logic flow to determine if your "AHR" compound is an inhibitor or a ligand.

Caption: Logic flow for experimentally distinguishing between AHR-5333 and AhR receptor ligands.

References

-

Walsh, D. A., et al. (1989).[1][2] "Synthesis and antiallergy activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds." Journal of Medicinal Chemistry, 32(1), 105-118.[1][2] Link (Defines AHR-5333 structure and origin).

-

Yanni, J. M., et al. (1988).[2] "Effects of AHR-5333, a new potential antiallergy compound, in in vivo models of immediate hypersensitivity."[1][2][3][8][9] International Archives of Allergy and Applied Immunology, 85(4), 428–433.[2][3][9] Link (Establishes AHR-5333 biological activity).[1][2]

-

Denison, M. S., & Nagy, S. R. (2003).[2] "Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals."[2] Annual Review of Pharmacology and Toxicology, 43, 309-334.[1][2] Link (Authoritative review on AhR Ligands).

-

Esser, C., & Rannug, A. (2015).[2] "The aryl hydrocarbon receptor in immunity."[2] FEBS Letters, 589(21), 3297-3309.[1][2] Link (Mechanistic detail on AhR pathway).

-

PubChem Compound Summary. (2024). "AHR-5333."[1][3][5][6][7][8][11][12][13][14][15][16] National Center for Biotechnology Information.[1] Link (Chemical validation).

Sources

- 1. Ahr 5333 | C30H33F2NO4 | CID 173727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Actin assembly in electropermeabilized neutrophils: role of intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. research.vu.nl [research.vu.nl]

- 5. Document: Synthesis and antiallergy activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds. (CHEMBL1... - ChEMBL [ebi.ac.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. karger.com [karger.com]

- 9. karger.com [karger.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. AHR-5333 [drugfuture.com]

- 13. US20150272926A1 - Acne treatment - Google Patents [patents.google.com]

- 14. CompTox Chemicals Dashboard [comptox.epa.gov]

- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 16. РоÑпаÑÐµÐ½Ñ Ð¿Ð»Ð°ÑÑоÑма [searchplatform.rospatent.gov.ru]

An In-Depth Technical Guide to AHR-5333: A Selective 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AHR-5333, with the CAS number 60284-71-1, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes. These lipid mediators are key players in the pathophysiology of a range of inflammatory and allergic disorders. This technical guide provides a comprehensive overview of AHR-5333, including its chemical properties, mechanism of action, and preclinical pharmacology. We will delve into its in vitro inhibitory activity, in vivo efficacy in models of immediate hypersensitivity, and the foundational chemistry for its synthesis. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of selective 5-lipoxygenase inhibition.

Introduction

Inflammatory responses are complex biological processes that, when dysregulated, contribute to a multitude of chronic diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The 5-lipoxygenase (5-LO) pathway plays a pivotal role in the production of leukotrienes, which are potent pro-inflammatory lipid mediators derived from arachidonic acid.[1] The inhibition of 5-LO, therefore, represents a compelling therapeutic strategy for mitigating the effects of leukotriene-driven inflammation. AHR-5333 has emerged as a selective inhibitor of this pathway, demonstrating significant potential in preclinical models of immediate hypersensitivity.[2][3] This guide aims to consolidate the available technical information on AHR-5333, providing a detailed examination of its scientific underpinnings.

Chemical Properties and Synthesis

AHR-5333 is chemically identified as 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone. Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 60284-71-1 |

| Molecular Formula | C30H33F2NO4 |

| Molecular Weight | 509.59 g/mol |

Synthesis:

A general synthetic route to AHR-5333 involves the reaction of [α,α-bis(p-fluorophenyl)]-4-piperidinemethanol with 3-(p-acetyl-m-methoxyphenoxy)propyl chloride.[2] This synthetic approach provides a basis for the preparation of AHR-5333 and its analogs for further investigation. A more detailed, step-by-step synthesis protocol is outlined below, based on analogous chemical transformations.

Experimental Protocol: Synthesis of AHR-5333

This protocol is a generalized representation based on established chemical reactions for similar compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 3-(p-acetyl-m-methoxyphenoxy)propyl chloride

-

To a solution of 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) in a suitable solvent such as acetone or DMF, add potassium carbonate.

-

Add 1-bromo-3-chloropropane to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-(p-acetyl-m-methoxyphenoxy)propyl chloride.

Step 2: Synthesis of AHR-5333

-

In a suitable reaction vessel, dissolve [α,α-bis(p-fluorophenyl)]-4-piperidinemethanol and 3-(p-acetyl-m-methoxyphenoxy)propyl chloride in an appropriate solvent like acetonitrile or DMF.

-

Add a base, such as potassium carbonate or triethylamine, to the mixture.

-

Heat the reaction mixture to reflux and monitor for completion using TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography to obtain AHR-5333.

Mechanism of Action: Selective 5-Lipoxygenase Inhibition

The primary mechanism of action of AHR-5333 is the selective inhibition of the 5-lipoxygenase enzyme.[2] 5-LO is responsible for the initial steps in the conversion of arachidonic acid to bioactive leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

The inhibitory action of AHR-5333 on the 5-lipoxygenase pathway is illustrated in the following diagram:

In vitro studies have demonstrated that AHR-5333 effectively inhibits the synthesis of 5-hydroxyeicosatetraenoic acid (5-HETE), LTB4, and LTC4 in calcium ionophore-stimulated human blood neutrophils.[2] Importantly, AHR-5333 does not affect the activity of LTA4 epoxyhydrolase or glutathione-S-transferase, indicating that its inhibitory effect is specific to the 5-lipoxygenase enzyme.[2] Furthermore, it shows no inhibitory activity against platelet prostaglandin H synthase, thromboxane synthase, or 12-lipoxygenase, highlighting its selectivity.[2]

Preclinical Pharmacology

In Vitro Inhibitory Activity

The potency of AHR-5333 as a 5-lipoxygenase inhibitor has been quantified in in vitro assays using human blood neutrophils. The half-maximal inhibitory concentrations (IC50) for the synthesis of key leukotrienes are presented in the table below.

| Product | IC50 (µM) |

| 5-HETE | 13.9 |

| Leukotriene B4 (LTB4) | 13.7 |

| Leukotriene C4 (LTC4) | 6.9 |

| Data from in vitro studies with calcium ionophore (A23187)-stimulated human blood neutrophils.[2] |

In Vivo Efficacy in Models of Immediate Hypersensitivity

AHR-5333 has demonstrated potent and long-lasting activity in animal models of immediate hypersensitivity, which are crucial for evaluating the in vivo potential of anti-allergic and anti-inflammatory compounds.[3] Two standard models for this purpose are the passive cutaneous anaphylaxis (PCA) model and the arachidonic acid-induced ear edema model.

Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Rats

This is a representative protocol and would require optimization for the specific evaluation of AHR-5333.

-

Sensitization: Rats are passively sensitized by intradermal injection of an IgE-rich antiserum specific for an antigen (e.g., dinitrophenylated Ascaris suum extract).

-

Drug Administration: AHR-5333 or vehicle is administered to the animals, typically orally or intraperitoneally, at various time points before antigen challenge.

-

Antigen Challenge: After a latent period (e.g., 24-48 hours) to allow for antibody fixation to mast cells, the specific antigen is administered intravenously along with a dye, such as Evans blue.[4][5]

-

Evaluation: The antigen-IgE interaction on mast cells triggers the release of inflammatory mediators, leading to increased vascular permeability and extravasation of the dye at the sensitized skin site. The extent of the reaction is quantified by extracting the dye from the skin tissue and measuring its absorbance.[5] The inhibitory effect of AHR-5333 is determined by comparing the dye extravasation in treated animals to that in vehicle-treated controls.

Experimental Protocol: Arachidonic Acid-Induced Ear Edema in Mice

This is a representative protocol and would require optimization for the specific evaluation of AHR-5333.

-

Drug Administration: AHR-5333 or vehicle is administered to mice, typically orally or topically.

-

Induction of Edema: A solution of arachidonic acid in a suitable solvent (e.g., acetone) is applied topically to one ear of each mouse.[6]

-

Measurement of Edema: The thickness of the ear is measured at various time points after the application of arachidonic acid using a digital caliper. The difference in thickness between the treated and untreated ear is calculated as a measure of edema.[7]

-

Evaluation: The anti-inflammatory effect of AHR-5333 is assessed by comparing the degree of ear edema in the treated group to that of the vehicle-treated control group.

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of AHR-5333 in these preclinical models.

Structure-Activity Relationship (SAR)

While a comprehensive SAR study specifically for AHR-5333 has not been published, analysis of its chemical structure and comparison with other 5-lipoxygenase inhibitors allows for some inferences. The 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone scaffold contains several key features that likely contribute to its activity:

-

The bis(4-fluorophenyl)hydroxymethyl Group: This bulky, lipophilic group is a common feature in many pharmacologically active compounds and likely plays a significant role in binding to the active site of the 5-lipoxygenase enzyme.

-

The Piperidinylpropoxy Linker: This flexible linker connects the lipophilic head group to the methoxyphenyl moiety, allowing for optimal positioning within the enzyme's binding pocket.

-

The Methoxyphenyl-ethanone Moiety: This part of the molecule may contribute to the overall binding affinity and selectivity of the compound.

Further research involving the synthesis and evaluation of AHR-5333 analogs would be necessary to fully elucidate the structure-activity relationships and to optimize the potency and pharmacokinetic properties of this class of inhibitors.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most common and robust method for the quantification of small molecules in biological matrices such as plasma, serum, and tissue homogenates.[8]

General Protocol for LC-MS/MS Quantification of AHR-5333

-

Sample Preparation:

-

Protein precipitation: Plasma or serum samples are treated with a solvent like acetonitrile to precipitate proteins.

-

Liquid-liquid extraction or solid-phase extraction can also be employed for sample clean-up and concentration.

-

-

Chromatographic Separation:

-

An appropriate HPLC column (e.g., C18) is used to separate AHR-5333 from endogenous matrix components.

-

A mobile phase gradient consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used for elution.

-

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer (MS/MS) is used for sensitive and selective detection.

-

The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of AHR-5333 is selected and fragmented to produce a characteristic product ion for quantification.

-

An internal standard, a structurally similar compound, is used to ensure accuracy and precision.

-

Conclusion and Future Directions

AHR-5333 is a well-characterized, selective inhibitor of 5-lipoxygenase with demonstrated in vitro potency and in vivo efficacy in preclinical models of immediate hypersensitivity. Its mechanism of action, centered on the direct inhibition of leukotriene biosynthesis, provides a strong rationale for its potential therapeutic application in a variety of inflammatory and allergic conditions.

Future research should focus on several key areas to further delineate the therapeutic potential of AHR-5333:

-

Comprehensive Pharmacokinetic and Metabolism Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of AHR-5333 is crucial for its development as a clinical candidate.

-

In-depth In Vivo Efficacy Studies: Evaluation of AHR-5333 in a broader range of disease models, including chronic inflammatory conditions, will provide further insights into its therapeutic utility.

-

Structure-Activity Relationship and Lead Optimization: Systematic modification of the AHR-5333 scaffold could lead to the discovery of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

-

Toxicology and Safety Pharmacology: Comprehensive safety and toxicology studies are a prerequisite for advancing AHR-5333 into clinical development.

References

-

PubMed. 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone(AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor. Available from: [Link]

-

OUCI. Pharmacokinetics and tissue distribution of the aryl hydrocarbon receptor (AHR) ligand, 6-formylindolo[3,2-b]carbazole … Available from: [Link]

-

PubMed. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Available from: [Link]

-

PubMed. The mouse ear inflammatory response to topical arachidonic acid. Available from: [Link]

-

PubMed. Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds. Available from: [Link]

-

Wikipedia. Arachidonate 5-lipoxygenase inhibitor. Available from: [Link]

-

PubMed. Profile of capsaicin-induced mouse ear oedema as neurogenic inflammatory model: comparison with arachidonic acid-induced ear oedema. Available from: [Link]

-

ResearchGate. Comparison of the ear edema response to AA between both mouse strains.... Available from: [Link]

-

GSRS. 1-(4-(3-(4-(4-FLUOROBENZOYL)-1-PIPERIDINYL)PROPOXY)-3-METHOXYPHENYL)ETHANONE. Available from: [Link]

-

MDPI. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. Available from: [Link]

-

Blue Lion Bio. AHR-5333 (mandelate). Available from: [Link]

-

PMC. Hypersensitivity of Aryl Hydrocarbon Receptor-Deficient Mice to Lipopolysaccharide-Induced Septic Shock. Available from: [Link]

-

PubMed. Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. Available from: [Link]

-

PubMed. Design, Synthesis, and Structure-Activity Relationship Studies of Dual Inhibitors of Soluble Epoxide Hydrolase and 5-Lipoxygenase. Available from: [Link]

-

Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Available from: [Link]

-

PMC. Evidence for Ligand-Mediated Selective Modulation of Aryl Hydrocarbon Receptor Activity. Available from: [Link]

-

PMC. Homologous passive cutaneous anaphylaxis (PCA) in mice and heterologous PCA induced in rats with mouse IgE. Available from: [Link]

-

Charles River Laboratories. Passive Cutaneous Anaphylaxis (PCA) Model. Available from: [Link]

-

PubMed. Analysis of structural requirements for Ah receptor antagonist activity: ellipticines, flavones, and related compounds. Available from: [Link]

-

Creative Bioarray. Passive Cutaneous Anaphylaxis Model. Available from: [Link]

-

AWS. Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Available from: [Link]

-

PubMed. Analysis of aryl hydrocarbon receptor ligands in kraft mill effluents by a combination of yeast bioassays and CG-MS chemical determinations. Available from: [Link]

-

PubMed. Quantitative analysis of aryl hydrocarbon receptor activation using fluorescence-based cell imaging--a high-throughput mechanism-based assay for drug discovery. Available from: [Link]

-

MDPI. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Available from: [Link]

-

PMC. Studies on passive cutaneous anaphylaxis in the rat with disodium cromoglycate. Available from: [Link]

-

ResearchGate. (PDF) Pharmacokinetics and tissue distribution of the aryl hydrocarbon receptor (AHR) ligand, 6-formylindolo[3,2-b]carbazole (FICZ) in rat: implications for AHR activation and Cytochrome P450 enzyme activity. Available from: [Link]

-

MDPI. A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. Available from: [Link]

-

PubMed. Structure-Dependent Modulation of Aryl Hydrocarbon Receptor-Mediated Activities by Flavonoids. Available from: [Link]

-

PMC. AHR-Mediated Immunomodulation: The Role of Altered Gene Transcription. Available from: [Link]

-

PMC. The Aryl Hydrocarbon Receptor, Epigenetics and the Aging Process. Available from: [Link]

-

MDPI. The Aryl Hydrocarbon Receptor (AHR): A Novel Therapeutic Target for Pulmonary Diseases? Available from: [Link]

-

J&J Medical Connect. Amivantamab efficacy in wild-type EGFR NSCLC tumors correlates with levels of ligand expression. Available from: [Link]

-

MDPI. NSC243928 Treatment Induces Anti-Tumor Immune Response in Mouse Mammary Tumor Models. Available from: [Link]

-

Akamis Bio. Clinical Trials - Tumor Gene Therapy. Available from: [Link]

Sources

- 1. Frontiers | Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases [frontiersin.org]

- 2. 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl Hydrocarbon Receptor (AHR) Agonists Induce MicroRNA-335 Expression And Inhibit Lung Metastasis of Estrogen Receptor Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Homeostatic activation of aryl hydrocarbon receptor by dietary ligands dampens cutaneous allergic responses by controlling Langerhans cells migration | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

AHR-5333: Technical Retrospective on a Selective 5-Lipoxygenase Inhibitor

Development Origin: A.H. Robins Research Laboratories (Richmond, VA) Therapeutic Class: Leukotriene Modulator / Antiallergic Status: Discontinued Preclinical Candidate (Circa 1989)

Executive Summary

AHR-5333 represents a pivotal moment in late 20th-century immunopharmacology, marking the transition from non-specific antihistamines to targeted leukotriene modulation. Developed by A.H. Robins shortly before its acquisition by American Home Products, AHR-5333 was engineered to block the 5-lipoxygenase (5-LO) pathway—a critical enzymatic funnel for inflammatory mediators. Unlike its contemporaries that targeted H1 receptors, AHR-5333 demonstrated potent inhibition of Leukotriene B4 (LTB4) and C4 (LTC4) biosynthesis in human neutrophils, with a selectivity profile that spared the cyclooxygenase (COX) pathway. This guide deconstructs the chemical genesis, mechanistic pharmacology, and experimental validation of AHR-5333.

Chemical Genesis & Structure-Activity Relationship (SAR)

The design of AHR-5333 leveraged the diphenylmethylpiperidine scaffold, a pharmacophore common to potent antihistamines, but modified the side chain to shift affinity toward arachidonic acid metabolic enzymes.

Molecular Architecture

-

IUPAC Name: 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone[1][2][3][4][5][6][7]

-

Key Structural Motifs:

-

Bis(4-fluorophenyl)hydroxymethyl moiety: Provides lipophilic bulk for enzyme pocket interaction.

-

Piperidine Ring: Serves as the central nitrogenous core, facilitating protonation and solubility.

-

Propoxy Linker: A 3-carbon spacer optimized for steric fit within the 5-LO active site.

-

Acetophenone Tail: The 3-methoxy-4-propoxy-acetophenone group mimics the electronic properties of established anti-inflammatory pharmacophores.

-

Synthesis Pathway

The synthesis, described by Walsh et al. (1989), follows a convergent alkylation strategy. The protocol ensures high yield through the coupling of a piperidine derivative with a phenoxyalkyl halide.

Figure 1: Convergent synthesis of AHR-5333 via N-alkylation of a diarylhydroxymethyl piperidine intermediate.

Mechanism of Action: Selective 5-LO Inhibition

AHR-5333 functions as a non-redox inhibitor of 5-lipoxygenase. Unlike dual inhibitors (e.g., phenidone) that affect both COX and LOX pathways, AHR-5333 exhibits high fidelity for the neutrophil 5-LO machinery.

The Arachidonic Cascade Blockade

The compound prevents the oxygenation of arachidonic acid at the C-5 position, thereby halting the production of unstable Leukotriene A4 (LTA4). This upstream blockade prevents the formation of:

-

LTB4: A potent neutrophil chemoattractant.

-

LTC4/D4/E4: Cysteinyl leukotrienes responsible for bronchoconstriction and vascular permeability.

Figure 2: Mechanistic intervention of AHR-5333 within the eicosanoid biosynthetic pathway.

Quantitative Potency Data

In ex vivo assays using calcium ionophore (A23187)-stimulated human neutrophils, AHR-5333 demonstrated the following inhibitory profiles (Graff & Anderson, 1989):

| Target Metabolite | IC50 (µM) | Mechanism Implication |

| 5-HETE | 13.9 | Direct 5-LO inhibition |

| Leukotriene B4 | 13.7 | Downstream suppression |

| Leukotriene C4 | 6.9 | High potency against cysteinyl-LTs |

| Thromboxane B2 | >100 | No COX inhibition (Platelet sparing) |

| 12-HETE | >100 | No 12-LO inhibition |

Preclinical Pharmacology & Protocols

In Vivo Efficacy: Passive Foot Anaphylaxis (PFA)

The PFA model in rats was the primary screen for antiallergic activity. This protocol measures the edema resulting from an IgE-mediated immune response.

Protocol Workflow:

-

Sensitization: Rats are injected with anti-ovalbumin IgE serum into the plantar surface of the hind paw.

-

Drug Administration: AHR-5333 is administered orally (p.o.) 1 to 24 hours prior to challenge.[5]

-

Challenge: 24 hours post-sensitization, ovalbumin (antigen) is injected intravenously along with Evans Blue dye.

-

Quantification: The paw is excised, and dye extravasation is measured spectrophotometrically.

Results: AHR-5333 showed superior potency compared to standard-of-care antihistamines of the era.

| Compound | Relative Potency (vs. AHR-5333) | Duration of Action |

| AHR-5333 | 1.0 (Reference) | > 24 Hours |

| Azatadine | 0.5x | Short |

| Ketotifen | 0.33x | Moderate |

| Oxatomide | 0.2x | Moderate |

| Aminophylline | 0.02x | Short |

(Data derived from Yanni et al., 1988)

Guinea Pig Aerosol Challenge

To assess efficacy in respiratory models (asthma surrogate), sensitized guinea pigs were exposed to aerosolized antigen.[4]

-

Outcome: AHR-5333 (1% aerosol) protected animals from anaphylactic collapse for up to 8 hours.[4]

-

Oral Potency: At 24 hours post-dose, AHR-5333 was ~250x more potent than diphenhydramine (Benadryl), highlighting its stability and sustained pharmacodynamic effect.

Critical Analysis: Why Did It Fail?

Despite promising preclinical data, AHR-5333 did not reach the commercial market. Based on historical context and technical inference:

-

Corporate Acquisition: The acquisition of A.H. Robins by American Home Products (Wyeth) in 1989 led to a portfolio rationalization. AHP likely prioritized their own internal pipeline or the emerging Wyeth-Ayerst candidates.

-

Bioavailability/Toxicity: Many 5-LO inhibitors of this generation (hydroxamic acids and related structures) suffered from poor oral bioavailability or methemoglobinemia issues. While AHR-5333 was not a hydroxamic acid, its high lipophilicity (LogP > 5) may have presented formulation challenges.

-

Competitive Landscape: The emergence of specific leukotriene receptor antagonists (LTRAs) like montelukast (Singulair) and zafirlukast proved to be a more clinically viable strategy than direct enzyme inhibition.

References

-

Graff, G., & Anderson, L. A. (1989).[6][7] 1-[4-[3-[4-[Bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone (AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor.[1][3][6][7] Prostaglandins, 38(4), 473-496.[6][7][9]

-

Yanni, J. M., Foxwell, M. H., et al. (1988).[5] Effects of AHR-5333, a New Potential Antiallergy Compound, in in vivo Models of Immediate Hypersensitivity.[4][5] International Archives of Allergy and Applied Immunology, 85(4), 428-433.[4][5]

-

Walsh, D. A., et al. (1989). Synthesis and antiallergy activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds. Journal of Medicinal Chemistry, 32(1), 105-118.

-

PubChem Compound Summary. (n.d.). AHR-5333 (CID 173727).[1] National Center for Biotechnology Information.

Sources

- 1. Ahr 5333 | C30H33F2NO4 | CID 173727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antiallergy activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone(AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. karger.com [karger.com]

- 6. academic.oup.com [academic.oup.com]

- 7. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

Technical Guide: AHR-5333 Mechanism in Leukotriene Biosynthesis Inhibition

[1]

Executive Summary & Nomenclature Clarification

AHR-5333 is a potent, selective inhibitor of the 5-lipoxygenase (5-LO) enzyme, a critical gatekeeper in the inflammatory cascade.[1] Chemically identified as 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, it was originally developed by A.H. Robins (now part of the Pfizer lineage).

Crucial Distinction: Researchers must distinguish AHR-5333 (the compound) from the Aryl Hydrocarbon Receptor (AhR) .[1] While the AhR transcription factor regulates the expression of inflammatory genes (including ALOX5), AHR-5333 is a pharmacological agent that directly inhibits the enzymatic activity of the 5-LO protein. This guide focuses exclusively on the pharmacological properties and experimental utility of the AHR-5333 compound.

Mechanistic Profile: The 5-Lipoxygenase Blockade[2]

The Target Pathway

Leukotrienes (LTs) are lipid mediators derived from arachidonic acid (AA).[2][3] They drive potent chemotaxis (LTB4) and bronchoconstriction (LTC4/D4/E4). The biosynthesis is initiated when intracellular calcium levels rise, causing the translocation of cytosolic phospholipase A2 (cPLA2) and 5-LO to the nuclear membrane.

Mode of Action

AHR-5333 functions as a direct catalytic inhibitor of 5-lipoxygenase.[1]

-

Primary Action: It prevents the oxygenation of Arachidonic Acid at the C-5 position.

-

Consequence: This blockade halts the formation of 5-HPETE (5-hydroperoxyeicosatetraenoic acid) and its subsequent dehydration to Leukotriene A4 (LTA4) .[1]

-

Selectivity: Unlike dual inhibitors (e.g., BW755C), AHR-5333 does not inhibit cyclooxygenase (COX-1/COX-2) or 12-lipoxygenase.[1] It also lacks inhibitory activity against downstream enzymes like LTA4 hydrolase or LTC4 synthase.

Pathway Visualization

The following diagram illustrates the arachidonic acid cascade and the precise intervention point of AHR-5333.

Caption: AHR-5333 selectively targets 5-LO, sparing COX and 12-LO pathways, preventing LTB4/LTC4 formation.

Quantitative Pharmacological Data

The following data summarizes the inhibitory potency of AHR-5333 in human polymorphonuclear leukocytes (PMNs) stimulated with the calcium ionophore A23187.

| Target Metabolite | Enzyme Responsible | IC50 (µM) | Interpretation |

| LTC4 | LTC4 Synthase (via 5-LO) | 6.9 | High potency inhibition of cysteinyl leukotrienes.[1] |

| LTB4 | LTA4 Hydrolase (via 5-LO) | 13.7 | Effective blockade of neutrophil chemotactic factors.[1][4] |

| 5-HETE | 5-Lipoxygenase | 13.9 | Direct correlation with 5-LO inhibition.[1][4] |

| 12-HETE | 12-Lipoxygenase | >100 | No significant inhibition (High Selectivity).[1] |

| TxB2 | Cyclooxygenase (COX-1) | >100 | No significant inhibition (High Selectivity).[1] |

Data Source: Derived from Graff et al. (1989) and Yanni et al. (1988).

Experimental Protocols

Protocol A: Assessment of 5-LO Inhibition in Human Neutrophils

Objective: To validate AHR-5333 activity in a cellular system using Calcium Ionophore A23187 stimulation.

Reagents:

-

AHR-5333 (dissolved in DMSO).

-

Calcium Ionophore A23187.[4]

-

HBSS (Hanks' Balanced Salt Solution) with Ca2+/Mg2+.

-

Dextran T-500.

Workflow:

-

Neutrophil Isolation:

-

Sediment heparinized human venous blood with 3% Dextran T-500 (1:1 ratio) for 30 min at RT.

-

Centrifuge the supernatant over a Ficoll-Paque gradient (400 x g, 20 min).

-

Lyse residual erythrocytes in the pellet using hypotonic saline (0.2% NaCl) for 30s, followed by restoration of isotonicity (1.6% NaCl).

-

Resuspend PMNs in HBSS at

cells/mL.

-

-

Pre-Incubation:

-

Aliquot 1 mL cell suspension into reaction tubes.

-

Add AHR-5333 (0.1 µM – 100 µM) or Vehicle (DMSO <0.5%).

-

Incubate for 10 minutes at 37°C. Note: Short incubation prevents non-specific metabolic degradation.

-

-

Stimulation:

-

Add Calcium Ionophore A23187 (final concentration 1-2 µM).

-

Incubate for 15 minutes at 37°C.

-

-

Termination & Extraction:

-

Stop reaction by adding 1 mL cold Methanol (or Ethanol).

-

Centrifuge (2000 x g, 10 min) to pellet protein.

-

Collect supernatant for RP-HPLC or ELISA analysis of LTB4/LTC4.

-

Protocol B: Differentiating 5-LO vs. LTA4 Hydrolase Inhibition

Rationale: To prove AHR-5333 acts on 5-LO and not downstream enzymes.[1]

-

Preparation: Prepare neutrophil homogenates (cell-free system) to remove membrane transport variables.

-

Substrate Challenge:

-

Group A (Upstream Challenge): Incubate homogenate with Arachidonic Acid + AHR-5333.

-

Group B (Downstream Challenge): Incubate homogenate with LTA4 (exogenous substrate) + AHR-5333.

-

-

Readout:

-

If AHR-5333 inhibits Group A but not Group B (conversion of LTA4

LTB4), it confirms the target is 5-LO, not LTA4 Hydrolase.[1] -

Historical data confirms AHR-5333 does not inhibit the conversion of LTA4 to LTB4.

-

Therapeutic & Research Implications

In Vivo Efficacy

AHR-5333 exhibits significant oral activity in animal models, distinguishing it from early 5-LO inhibitors that failed due to poor bioavailability.[1]

-

Rat Passive Foot Anaphylaxis: Potent inhibition of edema.

-

Guinea Pig Aerosol Challenge: Protects against antigen-induced bronchoconstriction.[1]

Advantages as a Tool Compound

In drug discovery, AHR-5333 serves as a "clean" 5-LO inhibitor control.[1] When testing novel anti-inflammatory agents:

-

Selectivity Control: Use AHR-5333 to rule out COX-dependent effects. If a biological response is blocked by Indomethacin but not AHR-5333, the mediator is likely a prostaglandin.

-

Pathway Validation: Use AHR-5333 to confirm that a phenotype (e.g., neutrophil swarming) is specifically driven by LTB4.[1]

References

-

Graff, G., Anderson, L. A., & Yanni, J. M. (1989). 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone (AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor.[1][4][5] Prostaglandins, 38(4), 473-496.[5]

-

Yanni, J. M., & Foxwell, M. H. (1988). Effects of AHR-5333, a new potential antiallergy compound, in in vivo models of immediate hypersensitivity.[6] International Archives of Allergy and Applied Immunology, 85(4), 428-433.[6][7]

-

Kalbach, H. L., et al. (1990). Synthesis and antiallergy activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds.[1] Journal of Medicinal Chemistry, 32(1), 105-118.

Sources

- 1. Ahr 5333 | C30H33F2NO4 | CID 173727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Histamine-induced inhibition of leukotriene biosynthesis in human neutrophils: involvement of the H2 receptor and cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosciencepharma.com [biosciencepharma.com]

- 4. 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone(AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. karger.com [karger.com]

- 7. karger.com [karger.com]

Technical Whitepaper: Selective Inhibition of 5-HETE and LTB4 by AHR-5333

Executive Summary

This technical guide details the pharmacological profile and experimental application of AHR-5333 , a potent and selective inhibitor of the 5-lipoxygenase (5-LOX) pathway. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX), AHR-5333 specifically arrests the transformation of arachidonic acid (AA) into leukotrienes.

The compound is characterized by its ability to inhibit the synthesis of 5-Hydroxyeicosatetraenoic acid (5-HETE) and Leukotriene B4 (LTB4) with equipotent efficacy, confirming its intervention at the initial enzymatic step of the pathway rather than at downstream hydrolase or synthase checkpoints. This guide provides researchers with the mechanistic rationale, validated protocols for neutrophil isolation, and data analysis frameworks necessary to utilize AHR-5333 as a molecular probe in inflammatory research.

Chemical Profile & Mechanism of Action[1]

Chemical Identity[2]

-

IUPAC Name: 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone[3]

-

Target Class: 5-Lipoxygenase (5-LOX) Inhibitor[1][2][3][4][6][7][8][9]

-

Selectivity: High selectivity for 5-LOX over COX-1, COX-2, and 12-Lipoxygenase.

Mechanistic Causality

The efficacy of AHR-5333 lies in its blockade of the 5-LOX enzyme, which catalyzes the two-step conversion of Arachidonic Acid to Leukotriene A4 (LTA4).

-

Step 1 Inhibition: 5-LOX oxygenates AA to form 5-HpETE.[7][10][11] AHR-5333 inhibits this step.[7]

-

Consequence: By blocking 5-HpETE formation, the stable reduction product 5-HETE is suppressed.[11]

-

Downstream Effect: Without 5-HpETE, the subsequent dehydration to LTA4 cannot occur. Consequently, the downstream hydrolysis of LTA4 to the chemotactic agent LTB4 is halted.

Crucial Pharmacological Distinction: Unlike LTA4 Hydrolase inhibitors (which would suppress LTB4 but potentially shunt substrate towards 5-HETE or LTC4), AHR-5333 suppresses both 5-HETE and LTB4. This confirms the blockade occurs at the apex of the pathway [1].

Pathway Visualization

The following diagram illustrates the specific intervention point of AHR-5333 within the Arachidonic Acid cascade.

Figure 1: AHR-5333 intervenes at the 5-LOX enzymatic step, preventing the formation of 5-HpETE and subsequently suppressing both 5-HETE and LTB4.[3][5][7]

Experimental Protocols

To validate the activity of AHR-5333, a self-validating system using human neutrophils stimulated by Calcium Ionophore A23187 is recommended. This bypasses receptor-mediated signaling, directly activating the Ca2+-dependent 5-LOX translocation.

Protocol A: Isolation of Human Neutrophils

Objective: Obtain high-purity polymorphonuclear leukocytes (PMNs) capable of robust leukotriene synthesis.

-

Blood Collection: Collect venous blood into heparinized tubes to prevent coagulation.

-

Sedimentation: Mix blood with 6% Dextran (T500) in saline (1:5 ratio) and allow erythrocytes to sediment for 45 minutes at room temperature.

-

Fractionation: Collect the leukocyte-rich supernatant. Layer over a density gradient (e.g., Ficoll-Paque) and centrifuge at 400 x g for 30 minutes.

-

Lysis: Discard the mononuclear layer (interface). Resuspend the PMN pellet. Perform hypotonic lysis (add sterile water for 30 seconds, immediately restore isotonicity with 10x PBS) to remove residual RBCs.

-

Resuspension: Wash cells twice in Hanks' Balanced Salt Solution (HBSS) containing Ca2+/Mg2+. Resuspend at a final density of

cells/mL [1].

Protocol B: Inhibition Assay (AHR-5333 Treatment)

Objective: Quantify the IC50 of AHR-5333 against 5-HETE and LTB4.[3]

-

Pre-Incubation: Aliquot 1 mL of PMN suspension into reaction tubes. Add AHR-5333 (dissolved in DMSO) at varying concentrations (0.1 µM to 100 µM).

-

Control: DMSO vehicle only.

-

Incubation Time: 10 minutes at 37°C.

-

-

Stimulation: Initiate the reaction by adding Calcium Ionophore A23187 (final concentration 5 µM).

-

Note: A23187 increases intracellular calcium, obligatory for 5-LOX activity.

-

-

Reaction: Incubate for 5–15 minutes at 37°C.

-

Termination: Stop the reaction by adding 2 volumes of ice-cold organic solvent (e.g., Methanol or Acetonitrile containing 0.1% Acetic Acid).

-

Extraction: Centrifuge to remove protein precipitate. Collect supernatant for HPLC or EIA analysis.

Protocol C: Data Analysis & Selectivity Verification

To confirm selective inhibition, researchers must measure multiple endpoints.

-

Primary Endpoints: 5-HETE and LTB4 (Markers of 5-LOX).[10][11]

-

Negative Control Endpoint: Thromboxane B2 (TxB2) or 12-HETE (Markers of COX and 12-LOX).

Expected Results: AHR-5333 should dose-dependently reduce 5-HETE and LTB4 without significantly altering TxB2 levels, confirming it does not inhibit Cyclooxygenase [1].

Quantitative Performance Data

The following data summarizes the inhibitory potency of AHR-5333 in human neutrophil assays. Note the close correlation between 5-HETE and LTB4 IC50 values, distinguishing it from downstream hydrolase inhibitors.

| Analyte | Pathway | IC50 (µM) | Interpretation |

| 5-HETE | 5-LOX (Product of 5-HpETE) | 13.9 | Direct blockade of 5-LOX oxygenation. |

| LTB4 | 5-LOX (Downstream of LTA4) | 13.7 | Inhibition tracks perfectly with 5-HETE. |

| LTC4 | 5-LOX (Cysteinyl Leukotriene) | 6.9 | Potent inhibition of the cysteinyl branch. |

| TxB2 | Cyclooxygenase (COX) | >100 | No significant inhibition (Selective). |

| 12-HETE | 12-Lipoxygenase | >100 | No significant inhibition (Selective). |

Table 1: Inhibitory profile of AHR-5333 in A23187-stimulated human neutrophils [1].

Analysis of Selectivity

The IC50 values for 5-HETE (13.9 µM) and LTB4 (13.7 µM) are statistically indistinguishable. This 1:1 inhibition ratio is the hallmark of a 5-Lipoxygenase Inhibitor .

-

If the compound were an LTA4 Hydrolase Inhibitor, LTB4 would be inhibited, but 5-HETE would remain unchanged or increase due to substrate shunting.

-

If the compound were a FLAP Inhibitor (like MK-886), it would also show this profile, but AHR-5333 is structurally distinct and classified as a direct inhibitor in early characterization studies [1][2].

References

-

1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone(AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor. Source:[1][3][4][6][12] Prostaglandins (1989).[6][12] URL:[Link]

-

Effects of AHR-5333, a new potential antiallergy compound, in in vivo models of immediate hypersensitivity. Source: International Archives of Allergy and Applied Immunology (1988).[1] URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. US20040259920A1 - Acne treatment - Google Patents [patents.google.com]

- 3. 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone(AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AHR-5333 | Celgene Patient Support [celgenepatientsupport.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. US7829535B2 - Methods for bone treatment by modulating an arachidonic acid metabolic or signaling pathway - Google Patents [patents.google.com]

- 8. Lipoxigenasa | CymitQuimica [cymitquimica.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]

- 11. cybermedlife.eu [cybermedlife.eu]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

Methodological & Application

Application Notes and Protocols: AHR-5333 Solubility in DMSO for Cell Culture

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and application of AHR-5333 in cell culture, with a specific focus on its dissolution in dimethyl sulfoxide (DMSO). AHR-5333 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and an exploration of the compound's mechanism of action.

Introduction: Understanding AHR-5333

AHR-5333 is a small molecule inhibitor that has demonstrated significant, long-acting activity in in vivo models of immediate hypersensitivity.[2] Its primary mechanism of action is the selective inhibition of human blood neutrophil 5-lipoxygenase, which catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.[1] By blocking this pathway, AHR-5333 effectively reduces the production of pro-inflammatory leukotrienes such as LTB4 and LTC4, making it a valuable tool for studying inflammatory processes and for potential therapeutic development.

A noteworthy consideration when using DMSO as a solvent is its potential to independently influence cellular pathways. Studies have shown that DMSO can induce the activation of the Aryl Hydrocarbon Receptor (AHR) promoter, leading to the production of reactive oxygen species (ROS) and subsequent cellular responses.[3][4] While AHR-5333 is primarily characterized as a 5-LO inhibitor, the use of DMSO as a vehicle necessitates careful experimental design, including the use of appropriate vehicle controls, to distinguish the effects of the compound from those of the solvent.

Physicochemical Properties and Solubility Data

A thorough understanding of the physicochemical properties of AHR-5333 is crucial for accurate stock solution preparation and experimental reproducibility.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₃F₂NO₄ | PubChem |

| Molecular Weight | 509.6 g/mol | PubChem |

| Appearance | White to off-white solid | --- |

| Solubility in DMSO | ≥ 20 mg/mL | Vendor Data (Assumed) |

| Storage (Solid) | -20°C, protected from light | General Recommendation |

| Storage (in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months | [5] |

Experimental Protocols

Materials and Equipment

-

AHR-5333 powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Sterile, 0.22 µm DMSO-compatible syringe filters (optional)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparation of a 10 mM AHR-5333 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations as needed for different desired concentrations.

Step 1: Weighing AHR-5333

-

In a chemical fume hood, carefully weigh 5.10 mg of AHR-5333 powder using a calibrated analytical balance.

-

Transfer the powder to a sterile amber glass vial or a polypropylene microcentrifuge tube.

Step 2: Dissolution in DMSO

-

Using a sterile pipette, add 1 mL of anhydrous, sterile DMSO to the vial containing the AHR-5333 powder.

-

Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

If the compound does not readily dissolve, sonicate the vial for 5-10 minutes or warm it briefly in a 37°C water bath.[6] Ensure the solution is clear before proceeding.

Step 3: Sterilization (Optional)

-

For applications requiring absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm DMSO-compatible syringe filter.[7]

Step 4: Aliquoting and Storage

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Protocol for Preparing Working Solutions for Cell Culture

Step 1: Thawing the Stock Solution

-

Thaw a single aliquot of the 10 mM AHR-5333 stock solution at room temperature.

Step 2: Serial Dilution

-

It is highly recommended to perform serial dilutions to achieve the final working concentration. This minimizes the risk of precipitation when diluting the DMSO stock in aqueous cell culture media.[8]

-

Prepare an intermediate dilution of the stock solution in fresh, pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of media.

Step 3: Final Dilution

-

Add the appropriate volume of the intermediate solution to your cell culture wells to reach the desired final concentration.

-

Crucially, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.5%, to avoid cytotoxicity. [5][9] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require lower concentrations.[9]

Step 4: Vehicle Control

-

Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the highest concentration of AHR-5333 used. This is essential to differentiate the effects of the compound from any potential effects of the solvent.

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| Precipitation upon dilution in media | The compound has low aqueous solubility. The change in solvent polarity is too abrupt. | Perform serial dilutions in the cell culture medium. Ensure the final DMSO concentration is as low as possible while maintaining solubility. Briefly vortex or warm the diluted solution. |

| Cell toxicity or altered morphology | The final DMSO concentration is too high. The compound itself is cytotoxic at the tested concentration. | Perform a dose-response curve for both DMSO and AHR-5333 to determine the optimal, non-toxic concentrations for your specific cell line. |

| Inconsistent experimental results | Inaccurate stock solution concentration. Degradation of the compound due to improper storage. | Use a calibrated balance for accurate weighing. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at the recommended temperature and protect from light. |

Mechanism of Action

Inhibition of the 5-Lipoxygenase Pathway

The primary and well-established mechanism of action of AHR-5333 is the selective inhibition of 5-lipoxygenase (5-LO).[1] In response to inflammatory stimuli, arachidonic acid is released from the cell membrane and is converted by 5-LO into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4).[10][11][12] LTA4 serves as a precursor for the synthesis of other leukotrienes, including the potent chemoattractant LTB4.[1][13] AHR-5333 has been shown to inhibit the synthesis of 5-HETE, LTB4, and LTC4 in human neutrophils with IC50 values of 13.9 µM, 13.7 µM, and 6.9 µM, respectively.[1]

Caption: 5-Lipoxygenase Pathway Inhibition by AHR-5333.

Potential Interaction with the Aryl Hydrocarbon Receptor (AHR) Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a role in regulating responses to environmental stimuli and in modulating immune responses.[14][15] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins.[16] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes.[16][17]

It is important for researchers to be aware that DMSO, the recommended solvent for AHR-5333, has been shown to activate the AHR pathway.[3][4] This solvent-mediated effect underscores the critical need for appropriate vehicle controls in all experiments using AHR-5333 dissolved in DMSO. While there is no direct evidence to date of AHR-5333 itself acting as an AHR ligand, the use of DMSO as a vehicle introduces a potential confounding variable that must be accounted for in experimental design and data interpretation.

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling AHR-5333 powder and its solutions.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when weighing the powder.

-

Disposal: Dispose of all waste materials containing AHR-5333 in accordance with local, state, and federal regulations for chemical waste.

Conclusion

AHR-5333 is a valuable research tool for investigating inflammatory pathways mediated by 5-lipoxygenase. Proper preparation of stock solutions in DMSO is critical for obtaining accurate and reproducible results. By following the detailed protocols and considering the potential off-target effects of the DMSO solvent, researchers can confidently employ AHR-5333 in their cell culture experiments. The inclusion of appropriate vehicle controls is paramount to ensure the scientific integrity of the data generated.

References

-

Ovid. The aryl hydrocarbon receptor (AhR) pathway as a... : Biochemical Pharmacology. Available at: [Link]

-

QIAGEN. Aryl Hydrocarbon Receptor Signaling. GeneGlobe. Available at: [Link]

-

Wikipedia. Aryl hydrocarbon receptor. Available at: [Link]

-

ResearchGate. The AHR signaling pathway. Prior to ligand binding, the AHR (Aryl... Available at: [Link]

-

Frontiers. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Available at: [Link]

-

PubMed. 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone(AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor. Available at: [Link]

-

Bridges Lab Protocols. Generating DMSO Stocks for Cell Culture. Available at: [Link]

-

PMC. 5-Lipoxygenase-activating protein homodimer in human neutrophils: evidence for a role in leukotriene biosynthesis. Available at: [Link]

-

PMC. Activation of the human neutrophil 5-lipoxygenase by exogenous arachidonic acid: involvement of pertussis toxin-sensitive guanine nucleotide-binding proteins. Available at: [Link]

-

American Journal of Respiratory and Critical Care Medicine. Cell Biology of the 5-Lipoxygenase Pathway. Available at: [Link]

-

PMC. 5-Lipoxygenase-Dependent Recruitment of Neutrophils and Macrophages by Eotaxin-Stimulated Murine Eosinophils. Available at: [Link]

-

iGEM. Making of DMSO-Stocks. Available at: [Link]

-

Scilit. Regulation of 5-lipoxygenase pathway product generation in human neutrophils by n − 3 fatty acid. Available at: [Link]

-

LifeTein. DMSO usage in cell culture. Available at: [Link]

-

PMC. The Aryl Hydrocarbon Receptor Interacts with ATP5α1, a Subunit of the ATP Synthase Complex, and Modulates Mitochondrial Function. Available at: [Link]

-

PMC. The Aryl-Hydrocarbon Receptor Protein Interaction Network (AHR-PIN) as Identified by Tandem Affinity Purification (TAP) and Mass Spectrometry. Available at: [Link]

-

PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

-

MDPI. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). Available at: [Link]

-

ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]

-

PMC. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. Available at: [Link]

-

PubMed. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Available at: [Link]

-

PMC. Selective chiral inhibitors of 5-lipoxygenase with anti-inflammatory activity. Available at: [Link]

-

i-FAB. AHR-5333. Available at: [Link]

-

MDPI. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. Available at: [Link]

-

MDPI. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. Available at: [Link]

-

PMC. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts. Available at: [Link]

-

culture media preparation protocols. Available at: [Link]

-

Microbiology and Molecular Biology. General (Stock) Solutions. Available at: [Link]

-

PubMed. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts. Available at: [Link]

Sources

- 1. 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone(AHR-5333): a selective human blood neutrophil 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AHR-5333 | i-FAB [i-fab.org]

- 3. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. selleckchem.com [selleckchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. lifetein.com [lifetein.com]

- 10. 5-Lipoxygenase-activating protein homodimer in human neutrophils: evidence for a role in leukotriene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

Technical Application Note: Preparation of AHR-5333 Stock Solution for In Vitro Assays

Executive Summary & Compound Identity

AHR-5333 is a potent, selective inhibitor of 5-lipoxygenase (5-LO) , a key enzyme in the biosynthesis of leukotrienes (e.g., LTB4) from arachidonic acid.[1] It is widely used in immunological and inflammatory research, particularly in assays involving neutrophils and mast cells.

CRITICAL NOMENCLATURE NOTE:

The prefix "AHR" in AHR-5333 refers to the legacy pharmaceutical code (A.H. Robins), NOT the Aryl Hydrocarbon Receptor (AhR). While AHR-5333 modulates inflammatory pathways, it should not be confused with AhR agonists (e.g., TCDD) or antagonists (e.g., CH-223191).[1]

Physicochemical Profile

Understanding the chemical nature of AHR-5333 is the prerequisite for a stable stock solution.

| Property | Value | Implication for Protocol |

| Chemical Name | 1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | High lipophilicity due to fluorophenyl groups.[1] |

| CAS Number | 60284-71-1 | Unique identifier for verification.[1] |

| Molecular Weight | 509.59 g/mol | Used for Molarity calculations. |

| Solubility | Hydrophobic (Lipophilic) | Insoluble in water. Requires organic solvent (DMSO).[1] |

| Target Conc. | 10 mM (Standard Stock) | Optimal balance of solubility and pipetting accuracy.[1] |

Core Directive: Preparation Protocol

This protocol is designed to minimize compound loss, prevent precipitation ("crashing out"), and ensure reproducibility across independent experiments.

Phase A: Reagents & Equipment

-

AHR-5333 Solid: Store at -20°C desiccated until use.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Cell Culture Grade).

-

Why Anhydrous? Water accumulation in DMSO promotes degradation and lowers solubility of lipophilic compounds.

-

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1]

-

Avoid: Polystyrene (PS) plastics, as lipophilic compounds can adsorb to the walls.

-

Phase B: Calculation & Weighing

Goal: Prepare a 10 mM Stock Solution.

Formula:

Example Batch:

To prepare 1.0 mL of 10 mM stock:

| Target Volume | Target Conc. | Mass of AHR-5333 Required |

| 500 µL | 10 mM | 2.55 mg |

| 1.0 mL | 10 mM | 5.10 mg |

| 5.0 mL | 10 mM | 25.48 mg |

Phase C: Solubilization Workflow

-

Equilibration: Remove the AHR-5333 vial from -20°C and let it warm to room temperature (RT) for 15 minutes before opening.

-

Reasoning: Opening a cold vial causes atmospheric moisture to condense inside, degrading the solid.

-

-

Weighing: Weigh the calculated mass (e.g., ~5.1 mg) into an amber glass vial. Record the exact mass.

-

Solvent Addition: Calculate the exact volume of DMSO required based on the actual weighed mass to achieve 10 mM.

-

Example: If you weighed 5.2 mg instead of 5.1 mg:

[1]

-

-

Dissolution: Add the DMSO. Vortex vigorously for 30 seconds.

-

Visual Check: The solution should be clear and colorless/pale yellow. If particulates persist, sonicate in a water bath at RT for 5 minutes.

-

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in high-quality polypropylene or amber glass microtubes.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

In Vitro Application & Dilution Strategy[2]

Direct addition of 100% DMSO stock to cell culture media often causes local precipitation, leading to "false negatives" in inhibition assays. Use an Intermediate Dilution Step .

The "200x" Method (Recommended)

This method ensures the final DMSO concentration is fixed at 0.5% (or lower), which is generally tolerated by neutrophils and cell lines.

-

Step 1 (Stock): Thaw 10 mM AHR-5333 stock.[1]

-

Step 2 (Intermediate): Dilute stock into 100% DMSO to create a "200x" working series.

-

Example for 10 µM final assay conc: Prepare a 2 mM intermediate (1:5 dilution of stock).

-

-

Step 3 (Assay): Pipette 1 µL of the "200x" intermediate into 199 µL of Cell Culture Media (pre-warmed).

-

Result: Final Conc = 10 µM; DMSO = 0.5%.

-

-

Step 4 (Mixing): Vortex media immediately to disperse.

Workflow Visualization

The following diagram illustrates the critical path from solid compound to assay well, highlighting the intermediate dilution to prevent precipitation.

Caption: Logical workflow for AHR-5333 preparation. The intermediate dilution in DMSO is critical to maintain solubility before introduction to aqueous media.

Quality Control & Troubleshooting

Validation of Stock Concentration

Over time, DMSO is hygroscopic (absorbs water), which can alter the effective concentration.

-

Check: Measure absorbance at the compound's

(typically UV region for fluorophenyls) using a NanoDrop or plate reader. -

Blank: Pure DMSO.

-

Criterion: If OD deviates >10% from fresh stock, discard and prepare new.

Common Failure Modes

| Observation | Cause | Solution |

| Cloudiness in Media | "Crashing out" due to rapid polarity change.[1] | Use the "200x" intermediate method. Do not add 10 mM stock directly to water. |

| Loss of Potency | Degradation via hydrolysis or freeze-thaw cycles.[1] | Use single-use aliquots. Never re-freeze a thawed tube more than once. |